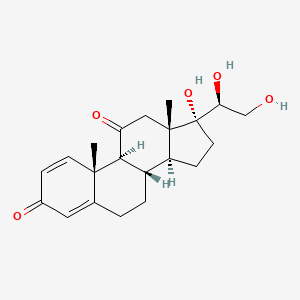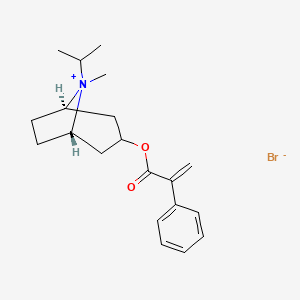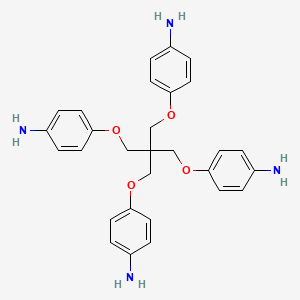![molecular formula C54H32N4 B3329567 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile)) CAS No. 608129-43-7](/img/structure/B3329567.png)
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile))
Vue d'ensemble
Description
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile)) is a useful research compound. Its molecular formula is C54H32N4 and its molecular weight is 736.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile)) including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It’s known that this compound is used as a building block in the synthesis of covalent organic frameworks (cofs) and other organic materials .
Mode of Action
This compound interacts with its targets through chemical reactions to form new compounds. For instance, it can undergo acid-catalysed Knoevenagel condensation with s-indacene-1,3,5,7-(2H,6H)-tetraone to form a conjugated porous polymer .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of cofs and other organic materials, which can have various applications in electronics and material science research .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is insoluble in water but soluble in many organic solvents .
Result of Action
The result of the action of this compound is the formation of new compounds with desired properties. For instance, it can be used to synthesize a conjugated porous polymer with a high capacity of 550 mA h g −1 at 100 mA g −1 as the anode together with carbon nanotubes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable at room temperature and should be stored in a dark place under an inert atmosphere . The compound’s reactivity can also be influenced by the pH and the presence of other reactants .
Analyse Biochimique
Biochemical Properties
The compound plays a significant role in the formation of covalent organic frameworks (COFs), which are used in various biochemical reactions . It interacts with other biomolecules through its full sp2-carbon skeleton connected through vinylidene linkages .
Cellular Effects
The effects of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-carbonitrile)) on cellular processes are primarily observed in its application as anode active materials, light-emitting diodes, and oils adsorption . It influences cell function by contributing to the high capacity and stability of these materials .
Molecular Mechanism
At the molecular level, the compound exerts its effects through its unique structure. It forms conjugated porous polymers through acid-catalysed Knoevenagel condensation . This process involves binding interactions with biomolecules, leading to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound demonstrates great stability, sustaining 500 cycles without a significant loss of its capacity . Over time, it has been observed to maintain its high capacity and stability, making it suitable for long-term use .
Metabolic Pathways
The compound is involved in the formation of covalent organic frameworks (COFs), which play a crucial role in various metabolic pathways . It interacts with enzymes and cofactors during the formation of these frameworks .
Transport and Distribution
The transport and distribution of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-carbonitrile)) within cells and tissues are facilitated by its unique structure and properties . It is readily incorporated into covalent organic frameworks, which can be distributed throughout a cell .
Subcellular Localization
The subcellular localization of the compound is primarily within the covalent organic frameworks it helps form . These frameworks can be directed to specific compartments or organelles within the cell, where they carry out their functions .
Propriétés
IUPAC Name |
4-[4-[1,2,2-tris[4-(4-cyanophenyl)phenyl]ethenyl]phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H32N4/c55-33-37-1-9-41(10-2-37)45-17-25-49(26-18-45)53(50-27-19-46(20-28-50)42-11-3-38(34-56)4-12-42)54(51-29-21-47(22-30-51)43-13-5-39(35-57)6-14-43)52-31-23-48(24-32-52)44-15-7-40(36-58)8-16-44/h1-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHKOMFGOOBKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C6=CC=C(C=C6)C#N)C7=CC=C(C=C7)C8=CC=C(C=C8)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H32N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329523.png)
![2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329525.png)
![(7S,9S)-9-Acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B3329535.png)







